An In-depth Technical Guide to MeO-Suc-Arg-Pro-Tyr-pNA: A Chromogenic Substrate for Serine Protease Analysis
An In-depth Technical Guide to MeO-Suc-Arg-Pro-Tyr-pNA: A Chromogenic Substrate for Serine Protease Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MeO-Suc-Arg-Pro-Tyr-pNA, also known as S-2586, is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for a range of serine proteases.[1] Its design allows for the convenient and sensitive quantification of enzymatic activity, making it an invaluable tool in enzyme kinetics, inhibitor screening, and drug discovery. This technical guide provides a comprehensive overview of MeO-Suc-Arg-Pro-Tyr-pNA, its mechanism of action, detailed experimental protocols, and key quantitative data for its use in assessing the activity of chymotrypsin and various kallikrein-related peptidases (KLKs).
Chemical Structure and Properties:
| Property | Value |
| Full Name | N-Methoxy-Succinyl-L-Arginyl-L-Prolyl-L-Tyrosine-p-Nitroanilide |
| Abbreviation | MeO-Suc-RPY-pNA |
| Synonym | S-2586 |
| Molecular Formula | C₃₁H₄₀N₈O₉ |
| Molecular Weight | 668.71 g/mol |
| CAS Number | 82564-18-9 |
Mechanism of Action
MeO-Suc-Arg-Pro-Tyr-pNA is a colorimetric substrate designed for the spectrophotometric determination of serine protease activity.[1] The core of its function lies in the enzymatic cleavage of the amide bond between the tyrosine (Tyr) residue and the p-nitroaniline (pNA) moiety.
The enzymatic reaction proceeds as follows:
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Binding: The peptide sequence, Arg-Pro-Tyr, mimics the natural recognition sites for certain serine proteases, facilitating the binding of the substrate to the enzyme's active site.
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Hydrolysis: The serine protease catalyzes the hydrolysis of the peptide bond C-terminal to the tyrosine residue.
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Release of pNA: This cleavage releases p-nitroaniline, a chromophore that is yellow in solution.
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Spectrophotometric Detection: The released pNA absorbs light maximally at a wavelength of 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity under the given conditions.[1]
The following diagram illustrates the enzymatic cleavage of MeO-Suc-Arg-Pro-Tyr-pNA:
Caption: Enzymatic cleavage of MeO-Suc-Arg-Pro-Tyr-pNA by a serine protease, resulting in the release of the chromogenic compound p-nitroaniline.
Quantitative Data
The following tables summarize the available kinetic and inhibitory constants for the interaction of MeO-Suc-Arg-Pro-Tyr-pNA with various serine proteases.
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat)
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Source |
| Prostate-Specific Antigen (PSA/KLK3) | 5.72 ± 1.53 | 0.75 ± 0.07 | 133.46 ± 24.6 | [2] |
Table 2: Inhibition Constants (Ki)
| Enzyme | Inhibitor | Ki (nM) | Source |
| Kallikrein-related peptidase 5 (KLK5) | LEKTI Fragment | 77.2 | [3] |
| Kallikrein-related peptidase 7 (KLK7) | LEKTI Fragment | 296.4 | [3] |
| Kallikrein-related peptidase 14 (KLK14) | LEKTI Fragment | 34.8 | [3] |
Experimental Protocols
Chymotrypsin Activity Assay
This protocol is adapted from established methods for determining chymotrypsin activity using MeO-Suc-Arg-Pro-Tyr-pNA (S-2586).[4]
Materials:
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MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)
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Bovine pancreatic α-chymotrypsin
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Tris-HCl buffer (e.g., 100 mM Tris, pH 8.3)
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Calcium chloride (CaCl₂)
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1 mM HCl
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20% Acetic acid (for acid-stopped method)
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Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
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Thermostatted cuvette holder or incubator (37°C)
Reagent Preparation:
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Substrate Stock Solution: Reconstitute lyophilized MeO-Suc-Arg-Pro-Tyr-pNA with distilled water to a stock concentration of, for example, 25 mg in 60 ml.[4]
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Assay Buffer: Prepare a 100 mM Tris buffer containing 960 mM NaCl and 10 mM CaCl₂. Adjust the pH to 8.3 at 25°C.[4]
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Chymotrypsin Stock Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 0.1 g/L. This stock solution is stable for over two weeks at 2-8°C.[4]
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Working Chymotrypsin Solution: Immediately before the assay, dilute the stock solution 1:200 with 1 mM HCl.[4] To prevent adsorption to surfaces, 0.1% Carbowax 6000 or 1% albumin can be added.[4]
Assay Procedure (Initial Rate Method):
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Pre-warm the assay buffer and substrate solution to 37°C.
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In a semi-microcuvette, add 200 µl of assay buffer.
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Incubate at 37°C for 3-4 minutes.
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Add 200 µl of the working chymotrypsin solution, mix, and incubate at 37°C for 2-3 minutes.
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Initiate the reaction by adding 200 µl of the pre-warmed substrate solution.
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Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 405 nm for several minutes.
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Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
Assay Procedure (Acid-Stopped Method):
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Follow steps 1-5 of the initial rate method, but perform the reaction in a microcentrifuge tube.
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After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a defined volume of 20% acetic acid.
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Read the final absorbance at 405 nm.
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A blank should be prepared by adding the acetic acid before the enzyme.
The following diagram outlines the experimental workflow for a chymotrypsin activity assay:
Caption: Workflow for a typical chymotrypsin activity assay using MeO-Suc-Arg-Pro-Tyr-pNA.
Kallikrein Activity Assay (General Protocol)
This protocol provides a general framework for assessing the activity of kallikrein-related peptidases (e.g., KLK5, KLK7) using MeO-Suc-Arg-Pro-Tyr-pNA. Specific conditions such as buffer pH and composition may need to be optimized for individual kallikreins.
Materials:
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MeO-Suc-Arg-Pro-Tyr-pNA
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Recombinant human kallikrein (e.g., KLK5, KLK7)
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Assay Buffer (e.g., 50 mM Tris, 0.005% (w/v) Brij-35, pH 8.0 for KLK5)
-
Spectrophotometer or microplate reader (405 nm)
-
96-well microplate
Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of MeO-Suc-Arg-Pro-Tyr-pNA in a suitable solvent (e.g., DMSO or distilled water).
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Kallikrein Working Solution: Dilute the recombinant kallikrein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
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Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.
Assay Procedure (Microplate Format):
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Add a defined volume of the kallikrein working solution to each well of a 96-well plate.
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Include a control well with assay buffer instead of the enzyme solution.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
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Initiate the reaction by adding a defined volume of the substrate working solution to each well.
-
Immediately begin reading the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes).
-
Determine the reaction rate by calculating the slope of the linear portion of the absorbance versus time curve.
Signaling Pathways and Logical Relationships
The use of MeO-Suc-Arg-Pro-Tyr-pNA is central to studying enzymatic pathways and the effects of inhibitors. The following diagram illustrates the logical relationship in an inhibitor screening assay.
Caption: Logical workflow of an inhibitor screening assay using MeO-Suc-Arg-Pro-Tyr-pNA.
Conclusion
MeO-Suc-Arg-Pro-Tyr-pNA is a versatile and reliable tool for the characterization of serine proteases such as chymotrypsin and various kallikreins. Its well-defined mechanism of action, coupled with the straightforward spectrophotometric detection of the reaction product, facilitates a wide range of applications in basic research and drug development. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this valuable chromogenic substrate.
